methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 439096-46-5
VCID: VC7194684
InChI: InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3
SMILES: COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br
Molecular Formula: C18H16BrNO4
Molecular Weight: 390.233

methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

CAS No.: 439096-46-5

Cat. No.: VC7194684

Molecular Formula: C18H16BrNO4

Molecular Weight: 390.233

* For research use only. Not for human or veterinary use.

methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate - 439096-46-5

Specification

CAS No. 439096-46-5
Molecular Formula C18H16BrNO4
Molecular Weight 390.233
IUPAC Name methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Standard InChI InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3
Standard InChI Key AJVSCAMXAPTEFP-UHFFFAOYSA-N
SMILES COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate belongs to the benzoxazine class, featuring a fused oxazine ring system. Its molecular formula, C₁₈H₁₆BrNO₄, includes:

  • A 4-bromobenzoyl group at position 4 of the benzoxazine ring.

  • A methyl acetate moiety at position 3, contributing to its ester functionality .

The IUPAC name, methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate, reflects its bicyclic structure and substituent arrangement. Key identifiers include:

PropertyValueSource
CAS Number439096-46-5
Molecular Weight390.23 g/mol
SMILESCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br
InChI KeyAJVSCAMXAPTEFP-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Manufacturing

Industrial Production

Suppliers such as VulcanChem and Parchem list the compound as a specialty chemical, indicating batch-scale production for research purposes. Current pricing and yield data remain proprietary, but its classification under "laboratory chemicals" suggests limited commercial availability .

Physicochemical Properties

Stability and Solubility

No explicit solubility data is available, but the presence of ester and aryl bromide groups suggests moderate polarity. Predicted solubility characteristics include:

  • Lipophilicity: High logP value (~3.5–4.0) due to the brominated aromatic system.

  • Hydrolytic Sensitivity: The ester group may render it susceptible to hydrolysis under acidic or basic conditions .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretches (≈1,720 cm⁻¹ for ester, ≈1,680 cm⁻¹ for benzoyl) and C-Br vibrations (≈650 cm⁻¹) .

  • NMR: ¹H NMR would show signals for the methyl ester (δ ≈3.7 ppm), benzoxazine protons (δ ≈4.0–5.0 ppm), and aromatic protons (δ ≈7.0–8.0 ppm) .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; seek medical help if swallowed.
Skin IrritationH315Wear protective gloves and clothing.
Eye DamageH319Use safety goggles; rinse eyes immediately upon contact.
Respiratory IrritationH335Use in well-ventilated areas or with respiratory protection.

First Aid Protocols

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal Contact: Wash with soap and water; remove contaminated clothing .

  • Ocular Exposure: Rinse with water for 15 minutes; consult an ophthalmologist .

Biological Activities and Research Applications

Material Science Applications

The compound’s rigid aromatic structure makes it a candidate for:

  • Polymer Additives: Enhancing thermal stability in epoxy resins.

  • Liquid Crystals: Modifying mesophase behavior due to planar substituents .

Comparison with Structural Analogs

(4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-2-Yl)Methylamine

This analog (CAS: 282520-55-2) shares the benzoxazine core but replaces the bromobenzoyl and methyl acetate groups with an aminomethyl moiety. Key differences include:

PropertyTarget CompoundAnalog
Molecular Weight390.23 g/mol178.23 g/mol
BioactivityPotential kinase inhibitionSerotonergic receptor binding
SolubilityLow polarityHigh water solubility

The absence of the bromobenzoyl group in the analog reduces steric hindrance, potentially improving blood-brain barrier penetration .

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